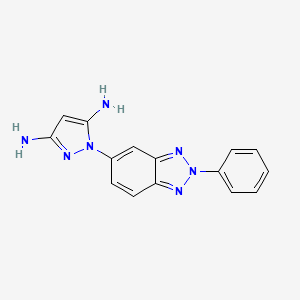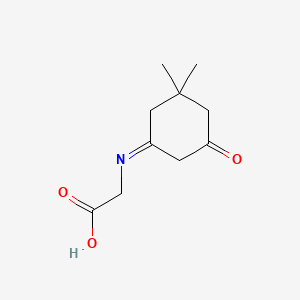
4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene derivatives, including compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, often involves catalytic methods or reactions that allow for the formation of the chromene core with various substitutions. Techniques such as the oxa-Michael-Henry reaction have been employed in the synthesis of chromene analogs, highlighting the versatility and complexity of synthetic approaches used to obtain these compounds (Yin et al., 2013).
Molecular Structure Analysis
The crystal structure of related chromene compounds has been extensively studied, revealing details about their molecular geometry, intermolecular interactions, and conformational dynamics. For instance, the crystal structure analysis of a chromene derivative showed the presence of intramolecular hydrogen bonding and specific conformations that influence the compound's reactivity and interactions (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including cyclization, nitration, and substitution, which significantly affect their chemical properties. The reactivity of these compounds towards different reagents and conditions can lead to the formation of new derivatives with distinct structural features and potential applications. For example, the reaction of chromene derivatives with nucleophilic and electrophilic agents can result in the introduction of new functional groups, offering a pathway to diversify the chemical space of these molecules (Yavari & Feiz-Javadian, 2006).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the nature and position of substituents on the chromene core. Studies on the crystallinity and molecular packing of these compounds provide insights into their stability, phase behavior, and interaction with solvents, which are essential for their use in material science and organic synthesis (Brown et al., 1985).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity, stability, and electronic characteristics, are determined by their molecular structure. Detailed studies involving spectroscopic techniques and computational analyses have been conducted to understand these properties. For instance, density functional theory (DFT) calculations and spectroscopic characterization help elucidate the electronic structure, charge distribution, and potential reactivity sites within the molecule, guiding the development of new compounds with desired chemical behaviors (Dinparast et al., 2016).
科学的研究の応用
Antibacterial Applications
One prominent area of research on compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is their antibacterial properties. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to this compound. They found that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antibacterial agents. This study emphasizes the synthetic versatility of chromene derivatives and their utility in developing new antibacterial compounds (Behrami & Dobroshi, 2019).
Antitumor Agent Development
Another critical application is in the field of cancer research, where derivatives of 2H-chromene have been identified as potential antitumor agents. Yin et al. (2013) discovered that compounds like 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibit potent antiproliferative activities against various tumor cell lines. These compounds are effective in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting their potential use in cancer therapy (Yin et al., 2013).
Organic Synthesis and Catalysis
Chromene derivatives also play a role in organic synthesis and catalysis. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition, a key reaction for synthesizing Warfarin and its analogs. Their work demonstrates the utility of chromene derivatives in facilitating environmentally friendly catalytic processes, offering a sustainable approach to synthesizing complex organic molecules (Alonzi et al., 2014).
Photoreagents for Protein Crosslinking
Chromene derivatives have also been explored as photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, related to chromene structures, as high-yield photoreagents for these purposes. Their research underscores the potential of chromene derivatives in biochemical applications, particularly in studying protein interactions and functions (Jelenc et al., 1978).
Electronic and Optical Materials
In the field of materials science, chromene derivatives have been investigated for their electronic and optical properties. Suga et al. (2004) studied the electron-transfer kinetics of nitroxide radicals derived from chromene, highlighting their potential as high power-rate electrode-active materials. This research opens new avenues for using chromene derivatives in developing advanced electronic and energy storage devices (Suga et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKACRNCNUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

